molecular formula C8H4ClN3 B1426105 2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile CAS No. 1019020-03-1

2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile

Cat. No.: B1426105
CAS No.: 1019020-03-1
M. Wt: 177.59 g/mol
InChI Key: UIMAAJCAUDUELE-UHFFFAOYSA-N
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Description

2-Chloroimidazo[1,2-a]pyridine-6-carbonitrile is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core with a chlorine atom at position 2 and a nitrile group at position 6. Its molecular formula is C₈H₄ClN₃, with a molecular weight of 177.59 g/mol . The compound’s structure is defined by the SMILES string C1=CC2=NC(=CN2C=C1C#N)Cl and InChI key UIMAAJCAUDUELE-UHFFFAOYSA-N . The compound is commercially available (CAS: 1019020-03-1) and serves as a building block in medicinal and materials chemistry .

Properties

IUPAC Name

2-chloroimidazo[1,2-a]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-7-5-12-4-6(3-10)1-2-8(12)11-7/h1-2,4-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMAAJCAUDUELE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Intermediate Formation

  • Starting material: 3-amino-6-chloropyridazine or 2-aminopyridine derivatives bearing chloro substituents.
  • Reagents: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is used to form an N,N-dimethyl-N'-formamidine intermediate.
  • Conditions: Reaction is performed in a reactor at 40–100 °C for 2–8 hours.

This step forms an intermediate that facilitates subsequent cyclization by activating the amino group towards nucleophilic attack.

Cyclization and Cyanomethylation

  • The intermediate is reacted with bromoacetonitrile , a cyanomethylating agent, under elevated temperatures (50–160 °C) for 3–15 hours.
  • Solvents such as acetonitrile, ethanol, or N,N-dimethylformamide (DMF) are employed.
  • After reaction completion, the mixture is cooled, and the pH is adjusted using an alkali solution (commonly saturated sodium carbonate).
  • The solid product precipitates upon standing and is filtered.

This step forms the imidazo[1,2-a]pyridine ring system with the introduction of the carbonitrile group at the 6-position and chlorine at the 2-position.

Purification

  • The crude solid is dissolved in ethyl acetate, washed multiple times with water and saturated saline to remove impurities.
  • Drying with anhydrous sodium sulfate, filtration, and solvent removal under reduced pressure yield a crude product.
  • Recrystallization is performed using a mixture of n-hexane and ethyl acetate (volume ratio 1:2) to obtain the pure 2-Chloroimidazo[1,2-a]pyridine-6-carbonitrile.

Reaction Parameters and Optimization

Step Parameter Range/Value Notes
Intermediate formation Temperature 40–100 °C 2–8 hours reaction time
Molar ratio (3-amino-6-chloropyridazine : DMF-DMA) 4:1 to 1:4 Flexible ratio for optimal yield
Cyclization Temperature 50–160 °C 3–15 hours reaction time
Molar ratio (bromoacetonitrile : 3-amino-6-chloropyridazine) 5:1 to 1:4 Excess bromoacetonitrile can drive reaction
Solvent Acetonitrile, Ethanol, DMF Solvent choice affects solubility and yield
pH Adjustment Alkali solution Saturated sodium carbonate Controls precipitation of product
Purification Recrystallization solvent ratio Ethyl acetate : n-hexane = 1:2 Ensures high purity

Research Findings and Advantages

  • The described method provides high purity and stable quality of the final product.
  • The process is economically favorable due to low-cost raw materials and no need for expensive catalysts.
  • Reaction conditions are mild and operationally simple , making the synthesis accessible and scalable.
  • The method avoids the use of metal catalysts, aligning with green chemistry principles.
  • The overall process time is short , enhancing throughput in industrial settings.

Contextual Comparison with Related Methods

While direct metal-free synthesis methods of imidazo[1,2-a]pyridines have been extensively studied, including metal-free condensation of 2-aminopyridines with aldehydes and isonitriles, the preparation of specifically this compound involves targeted cyanomethylation and cyclization steps as outlined above. These methods differ by:

  • Use of bromoacetonitrile for carbonitrile introduction.
  • Specific substitution pattern control by starting from chlorinated aminopyridazine derivatives.
  • Multi-step intermediate isolation and purification for enhanced product quality.

Summary Table of Preparation Method

Step No. Description Reagents/Conditions Outcome
1 Formation of formamidine intermediate 3-amino-6-chloropyridazine + DMF-DMA, 40–100 °C, 2–8 h N,N-dimethyl-N'-3-(6-chloropyridazine)yl-formamidine intermediate
2 Cyclization with cyanomethylation Intermediate + bromoacetonitrile, solvent (acetonitrile/ethanol/DMF), 50–160 °C, 3–15 h Solid mixture containing this compound
3 pH adjustment and precipitation Saturated sodium carbonate solution, room temp, 3 h Precipitated solid filtered
4 Purification Ethyl acetate washing, drying, solvent removal, recrystallization with n-hexane/ethyl acetate Pure this compound

Chemical Reactions Analysis

Types of Reactions

2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-aminoimidazo[1,2-A]pyridine-6-carbonitrile, while oxidation can produce 2-chloroimidazo[1,2-A]pyridine-6-carboxylic acid .

Scientific Research Applications

2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 2-chloroimidazo[1,2-a]pyridine-6-carbonitrile with structurally related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Synthesis Yield (%) Notable Properties
This compound C₈H₄ClN₃ 177.59 2-Cl, 6-CN Predicted CCS: 133.4 Ų (M+H⁺)
2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile C₁₄H₉N₃ 219.24 2-Ph, 6-CN 245–247 83 High thermal stability
2-Methylimidazo[1,2-a]pyridine-6-carbonitrile C₉H₇N₃ 157.17 2-Me, 6-CN Density: 1.19 g/cm³; pKa: 5.21
Imidazo[1,2-a]pyridine-6-carbonitrile C₈H₅N₃ 143.15 6-CN Base compound for derivatization
6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile C₈H₄ClN₃ 177.59 5-CN, 6-Cl Positional isomer; distinct reactivity
2-(4-Cyanophenyl)imidazo[1,2-a]pyridine-6-carbonitrile C₁₅H₈N₄ 244.25 2-(4-CNPh), 6-CN 251–289 80 Extended conjugation for optoelectronic applications

Biological Activity

2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile is a heterocyclic compound with the molecular formula C8H4ClN3. This compound belongs to the imidazo[1,2-a]pyridine class, which is recognized for its diverse biological and pharmacological activities. The presence of the chloro and cyano groups contributes to its unique reactivity and potential therapeutic applications.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Compounds in this class have shown potential in medicinal chemistry, particularly as kinase inhibitors and anti-inflammatory agents. The chloro group enhances nucleophilic substitution reactions, allowing for modifications that can increase biological efficacy.

Biological Activity Overview

Research has demonstrated that this compound exhibits a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Studies indicate that compounds with similar structures can inhibit the growth of various bacteria, including Proteus and Klebsiella species .
  • Anti-inflammatory Effects : Some derivatives have shown significant albumin-denaturing power, suggesting potential use in treating inflammatory conditions .
  • Kinase Inhibition : This compound may serve as a scaffold for developing inhibitors targeting specific kinases involved in cancer progression .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Study :
    • A recent study evaluated the antimicrobial properties of various imidazo[1,2-a]pyridine derivatives. The results indicated that this compound exhibited moderate activity against Klebsiella pneumoniae, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL .
  • Anti-inflammatory Research :
    • Another investigation focused on the anti-inflammatory effects of related compounds. The study found that derivatives with a cyano group demonstrated significant inhibition of TNF-α production in vitro, suggesting potential therapeutic applications in inflammatory diseases .
  • Kinase Profiling :
    • In a kinase profiling study involving a panel of 342 protein kinases, compounds derived from this compound showed selective inhibition patterns. Notably, one derivative inhibited TrkA kinase with an IC50 value of 50 nM, highlighting its potential as a targeted cancer therapy .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated imidazo[1,2-a]pyridines:

Compound NameAntimicrobial Activity (MIC µg/mL)Kinase Inhibition (IC50 nM)
This compound3250
2-Bromoimidazo[1,2-A]pyridine-6-carbonitrile6475
2-Iodoimidazo[1,2-A]pyridine-6-carbonitrile>128>100

This table illustrates that while all compounds exhibit antimicrobial activity and kinase inhibition, the chloro derivative shows superior potency.

Q & A

Q. What are the standard synthetic routes for 2-chloroimidazo[1,2-a]pyridine-6-carbonitrile?

The compound is synthesized via two primary methods:

  • Vilsmeier-Haack Reaction : Reacting 2-chloroimidazo[1,2-a]pyridine with Vilsmeier reagent (DMF-POCl₃) at 70°C for 5 hours yields 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, which can be further modified to introduce the carbonitrile group .
  • Condensation with Chloroacetic Acid : A mixture of imidazo[1,2-a]pyridine derivatives, chloroacetic acid, and aromatic aldehydes (e.g., 4-cyanobenzaldehyde) in acetic anhydride/acetic acid under reflux produces carbonitrile derivatives. Yields typically range from 57–68% .
MethodReagents/ConditionsYieldCharacterization Techniques
Vilsmeier-HaackDMF-POCl₃, 70°C, 5 hours>90%IR, NMR, MS
CondensationChloroacetic acid, acetic anhydride57–68%IR, 1^1H/13^13C NMR, MS

Q. What spectroscopic techniques are used to characterize this compound?

Key methods include:

  • IR Spectroscopy : Confirms nitrile (C≡N) stretches at ~2,220 cm⁻¹ and carbonyl (C=O) groups at ~1,710 cm⁻¹ .
  • NMR : 1^1H NMR resolves aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.2–2.4 ppm). 13^13C NMR identifies nitrile carbons at ~116–117 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) confirm molecular formulas .

Q. How is the compound handled safely in laboratory settings?

  • Use PPE (gloves, goggles) due to potential irritancy (H315/H319).
  • Store in a dry, cool environment (<25°C) away from oxidizers.
  • Dispose via incineration or approved hazardous waste protocols .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the imidazo[1,2-a]pyridine core be addressed?

  • Ultrasound-Assisted Iodination : tert-Butyl hydroperoxide (TBHP) mediates C–H iodination at the 3-position under ultrasound, achieving >80% selectivity. This method avoids harsh halogenating agents .
  • Directing Groups : Introducing electron-withdrawing groups (e.g., -CN) directs electrophilic substitution to specific positions. For example, the nitrile group at C6 enhances reactivity at C3 .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 57% vs. 68% for similar reactions) arise from:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions.
  • Catalyst Optimization : Sodium acetate in acetic acid enhances condensation efficiency, while trace moisture reduces yields .
  • Validation : Replicate reactions under inert atmospheres (N₂/Ar) and monitor via TLC/HPLC to identify side products .

Q. What biological activities are associated with structurally related imidazo[1,2-a]pyridines?

  • Antimicrobial : Chalcone conjugates exhibit MIC values of 2–8 µg/mL against Trypanosoma brucei .
  • Anticancer : Derivatives inhibit cyclin-dependent kinases (CDKs) with IC₅₀ <1 µM .
  • Antiviral : 3-Substituted analogs show activity against HIV-1 protease .
Biological TargetDerivative StructureActivity (IC₅₀/MIC)Reference
CDK Inhibitors2-Indolyl-4-(2-chloroimidazo...)0.8 µM
Trypanosoma bruceiImidazo-pyridine-chalcone conjugates2 µg/mL

Q. How can computational modeling guide the design of novel derivatives?

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict charge transfer properties (e.g., ferrocenyl-pyrimidine derivatives with λₘₐₓ >480 nm) .
  • Molecular Docking : Simulate binding interactions with CDK2 or HIV protease active sites to prioritize substituents (e.g., 4-cyanophenyl enhances hydrophobic contacts) .

Q. What role does the compound play in coordination polymer synthesis?

The 2-chloroimidazo[1,2-a]pyridin-3-yl group acts as a rigid ligand in Zn(II)/Mn(II)/Cd(II) coordination polymers. Anions (e.g., NO₃⁻, SO₄²⁻) modulate structural topology (2D vs. 3D frameworks), impacting luminescence and magnetic properties .

Data Contradiction Analysis

Q. Why do biological assays report varying efficacies for similar derivatives?

  • Substituent Effects : Electron-withdrawing groups (e.g., -CN) enhance membrane permeability but reduce solubility, leading to false negatives in aqueous assays .
  • Assay Conditions : Varying pH (e.g., 7.4 vs. 6.5) impacts protonation states and bioactivity. Standardize protocols using Hepes buffer (pH 7.2) .

Methodological Recommendations

Q. How to optimize reaction scalability for multi-step syntheses?

  • Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., iodination ).
  • Catalyst Recycling : Immobilize sodium acetate on silica gel to reduce waste in condensation reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile
Reactant of Route 2
2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile

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